

Paromomycin sulfate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paromomycin*

Cat. No.: *B10761310*

[Get Quote](#)

Paromomycin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **paromomycin** sulfate. The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.

Chemical Structure and Identification

Paromomycin is an aminoglycoside antibiotic produced by the fermentation of *Streptomyces rimosus* var. **paromomycinus**. It is a complex oligosaccharide consisting of three rings: 2-deoxystreptamine, D-glucosamine, and a disaccharide composed of D-ribose and paromose. The sulfate salt of **paromomycin** is the form used in pharmaceutical preparations.^[1]

Chemical Name: O-2,6-Diamino-2,6-dideoxy-β-L-idopyranosyl-(1 → 3)-O-β-D-ribofuranosyl-(1 → 5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1 → 4)]-2-deoxystreptamine sulfate^{[2][3]}

Structure:

Chemical Structure of Paromomycin Sulfate

[Click to download full resolution via product page](#)Caption: Chemical Structure of **Paromomycin** Sulfate

Identifier	Value
CAS Number	1263-89-4[1][2]
Molecular Formula	C ₂₃ H ₄₇ N ₅ O ₁₈ S
Molecular Weight	713.71 g/mol
Paromomycin Base Molecular Formula	C ₂₃ H ₄₅ N ₅ O ₁₄
Paromomycin Base Molecular Weight	615.63 g/mol
SMILES	C1--INVALID-LINK--O[C@@H]2--INVALID-LINK--CO)O)O)N)O[C@H]3--INVALID-LINK--CO)O[C@@H]4--INVALID-LINK--CN)O)O)N)O)O">C@HN.OS(=O)(=O)O
InChI	InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

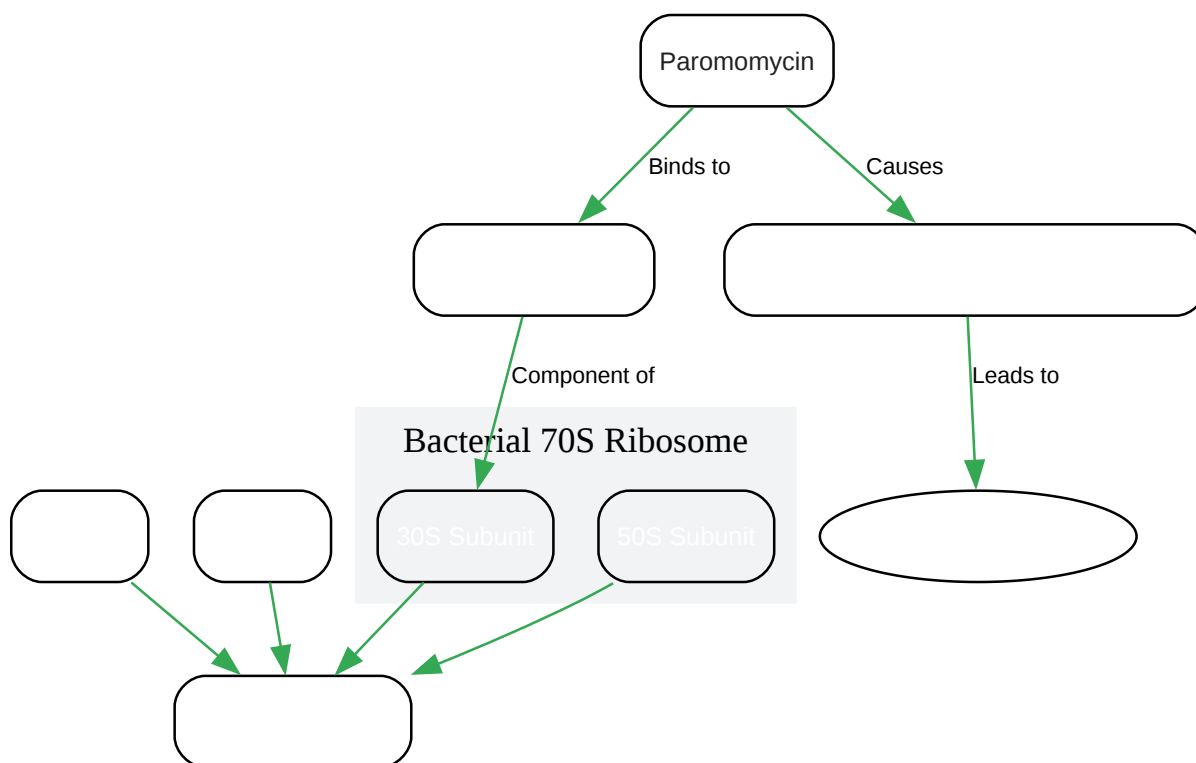
Physicochemical Properties

A summary of the key physicochemical properties of **paromomycin** sulfate is presented below.

Property	Value	Reference
Appearance	White to creamy white or light yellow, amorphous powder.	
Melting Point	>200 °C	
Solubility	Very soluble in water; practically insoluble in ethanol and ether.	
pH (3% w/v solution)	5.0 - 7.5	
Specific Optical Rotation	+50° to +55°	
Loss on Drying	≤ 5.0%	
Residue on Ignition	≤ 2.0%	
pKa Values of Amino Groups	N-1: 7.3, N-3: 7.3, N-2': 7.2, N-6': 8.5, N-6''': 9.1	

Mechanism of Action

Paromomycin sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria. Binding of **paromomycin** to the A-site of the 16S rRNA induces a conformational change, which leads to the misreading of mRNA codons and the production of non-functional proteins. This ultimately results in bacterial cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **Paromomycin**

Experimental Protocols

Identification by Thin-Layer Chromatography (TLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for **Paromomycin Sulfate**.

- Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.
- Mobile Phase: A freshly prepared solution of ammonium acetate (40 g/L).
- Standard Solution: Prepare a solution of USP **Paromomycin Sulfate** Reference Standard in water containing 10 mg of **paromomycin** per mL.
- Test Solution: Prepare a solution of the **paromomycin** sulfate sample in water containing 10 mg of **paromomycin** per mL.

- Procedure:
 - Apply 1 μ L of the Standard Solution and 1 μ L of the Test Solution to the TLC plate.
 - Develop the chromatogram in a suitable chamber with the Mobile Phase until the solvent front has moved about three-fourths of the length of the plate.
 - Remove the plate from the chamber, mark the solvent front, and allow it to air-dry for 10 minutes.
 - Heat the plate at 105°C for 1 hour.
 - Spray the plate with a solution of ninhydrin in butanol (1 in 100).
 - Heat the plate at 105°C for 5 minutes.
- Interpretation: The principal red spot in the chromatogram obtained from the Test Solution corresponds in position and appearance to that obtained from the Standard Solution.

Assay by High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)

This method provides a more specific and quantitative analysis of **paromomycin** sulfate and its related substances. The following is a representative protocol based on published literature.

- Chromatographic System:
 - Column: Agilent® Pursuit PFP (4.6 mm \times 250 mm, 5 μ m).
 - Mobile Phase: 2.0% (v/v) trifluoroacetic acid solution containing 0.15% (v/v) pentafluoropropionic acid, adjusted to pH 3.5 with 50% sodium hydroxide (w/w).
 - Flow Rate: Typically 0.5 - 1.0 mL/min.
 - Detector: Pulsed Amperometric Detector (PAD) with a gold electrode. A four-potential waveform is used for detection.

- **Standard Preparation:** Prepare a stock solution of USP **Paromomycin** Sulfate RS in water. Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
- **Sample Preparation:** Accurately weigh and dissolve the **paromomycin** sulfate sample in water to a known concentration. Dilute with the mobile phase as necessary.
- **Procedure:**
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a suitable volume (e.g., 20 µL) of the standard and sample solutions.
 - Record the chromatograms and measure the peak areas.
- **Calculation:** Calculate the content of **paromomycin** sulfate in the sample by comparing the peak area of the main peak with the calibration curve generated from the standard solutions.

Microbiological Assay (Cylinder-Plate Method)

This bioassay determines the potency of **paromomycin** sulfate by measuring its inhibitory effect on a susceptible microorganism. This protocol is based on the general method described in the USP.

- **Test Organism:** *Bacillus subtilis* (ATCC 6633) or *Staphylococcus epidermidis* (ATCC 12228).
- **Culture Medium:** Use a suitable agar medium, such as Medium 1 or Medium 11 as specified in the USP General Chapter <81>.
- **Standard Stock Solution:** Prepare a stock solution of USP **Paromomycin** Sulfate RS in a suitable buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 8.0) to a known concentration.
- **Standard Curve:** From the stock solution, prepare a series of five or more dilutions of increasing concentration.
- **Sample Preparation:** Prepare a stock solution of the **paromomycin** sulfate sample in the same buffer as the standard. Prepare a sample dilution with an expected concentration in the mid-range of the standard curve.

- Procedure:
 - Prepare plates with a solidified layer of inoculated agar medium.
 - Place sterile stainless steel cylinders on the agar surface.
 - Fill the cylinders with the standard dilutions and the sample dilution.
 - Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).
 - Measure the diameter of the zones of inhibition.
- Calculation: Plot the logarithm of the concentration of the standard dilutions against the diameter of the zones of inhibition to generate a standard curve. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

Safety and Handling

Paromomycin sulfate is a potent pharmaceutical agent and should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before handling the material.

- General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
- Storage: Preserve in tight containers, protected from light.

This technical guide provides a foundation for the chemical and analytical understanding of **paromomycin** sulfate. For further details and specific applications, it is recommended to consult the relevant pharmacopeial monographs and scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. <ftp.uspbpep.com> [<ftp.uspbpep.com>]
- 2. Paromomycin Sulfate | USP [usp.org]
- 3. digicollections.net [digicollections.net]
- To cite this document: BenchChem. [Paromomycin sulfate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10761310#paromomycin-sulfate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

